molecular formula C24H47ClN4O17 B8234815 (2R,3R,4S,5R)-2-amino-4-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5,6-trihydroxyhexanal;hydrochloride

(2R,3R,4S,5R)-2-amino-4-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5,6-trihydroxyhexanal;hydrochloride

Cat. No.: B8234815
M. Wt: 699.1 g/mol
InChI Key: TWEYQBIEOMWMHH-GEKXSUFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,3R,4S,5R)-2-amino-4-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5,6-trihydroxyhexanal;hydrochloride is a biochemical compound with the molecular formula C₂₄H₄₆N₄O₁₇ It is a tetrasaccharide derivative of chitosan, which is a natural polysaccharide derived from chitin

Preparation Methods

Synthetic Routes and Reaction Conditions: (2R,3R,4S,5R)-2-amino-4-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5,6-trihydroxyhexanal;hydrochloride can be synthesized through the partial hydrolysis of chitosan. The process involves the use of hydrochloric acid to break down the chitosan polymer into smaller oligosaccharides, including chitotetraose. The resulting chitotetraose is then purified and converted into its tetrahydrochloride hydrate form by crystallization.

Industrial Production Methods: Industrial production of chitotetraose tetrahydrochloride hydrate typically involves large-scale hydrolysis of chitosan using controlled acid hydrolysis. The process is optimized to yield high purity and consistent quality of the final product. The purified chitotetraose is then subjected to crystallization to obtain the tetrahydrochloride hydrate form.

Chemical Reactions Analysis

Types of Reactions: (2R,3R,4S,5R)-2-amino-4-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5,6-trihydroxyhexanal;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as sodium periodate, leading to the formation of aldehyde groups.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, converting aldehyde groups to alcohols.

    Substitution: The amino groups in chitotetraose can undergo substitution reactions with various reagents, leading to the formation of derivatives with different functional groups.

Common Reagents and Conditions:

    Oxidation: Sodium periodate in aqueous solution.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Various reagents such as acyl chlorides, alkyl halides, and isocyanates under mild conditions.

Major Products Formed:

    Oxidation: Aldehyde derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Functionalized chitotetraose derivatives with different substituents.

Scientific Research Applications

(2R,3R,4S,5R)-2-amino-4-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5,6-trihydroxyhexanal;hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex oligosaccharides and glycoconjugates.

    Biology: Studied for its role in cell signaling and interactions, as well as its potential as a biomaterial for tissue engineering.

    Medicine: Investigated for its antimicrobial properties and potential use in drug delivery systems.

    Industry: Utilized in the production of biodegradable materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of chitotetraose tetrahydrochloride hydrate involves its interaction with biological molecules and cellular structures. The compound can bind to cell surface receptors and influence cell signaling pathways. Its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes and inhibit the growth of pathogens. Additionally, chitotetraose tetrahydrochloride hydrate can interact with proteins and enzymes, modulating their activity and function.

Comparison with Similar Compounds

(2R,3R,4S,5R)-2-amino-4-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5,6-trihydroxyhexanal;hydrochloride can be compared with other similar compounds, such as:

    Chitosan: A natural polysaccharide from which chitotetraose is derived. Chitosan has broader applications but lacks the specific properties of chitotetraose tetrahydrochloride hydrate.

    Chitobiose: A disaccharide derivative of chitosan with fewer sugar units, resulting in different chemical and biological properties.

    Chitotriose: A trisaccharide derivative of chitosan with intermediate properties between chitobiose and chitotetraose.

This compound is unique due to its specific tetrasaccharide structure, which imparts distinct chemical reactivity and biological activity compared to other chitosan derivatives.

Properties

IUPAC Name

(2R,3R,4S,5R)-2-amino-4-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5,6-trihydroxyhexanal;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H46N4O17.ClH/c25-6(1-29)14(35)19(7(34)2-30)43-23-12(27)17(38)21(9(4-32)41-23)45-24-13(28)18(39)20(10(5-33)42-24)44-22-11(26)16(37)15(36)8(3-31)40-22;/h1,6-24,30-39H,2-5,25-28H2;1H/t6-,7+,8+,9+,10+,11+,12+,13+,14+,15+,16+,17+,18+,19+,20+,21+,22-,23-,24-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWEYQBIEOMWMHH-GEKXSUFZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)N)OC3C(OC(C(C3O)N)OC(C(CO)O)C(C(C=O)N)O)CO)CO)N)O)O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)N)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)N)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)N)O)CO)CO)N)O)O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H47ClN4O17
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

699.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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